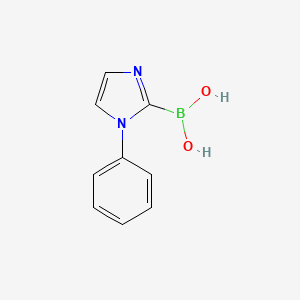
(1-phenyl-1H-imidazol-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-phenyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative that features an imidazole ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and imidazole functionalities makes it a versatile building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for (1-phenyl-1H-imidazol-2-yl)boronic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-imidazol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
(1-phenyl-1H-imidazol-2-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used to prepare derivatives that act as enzyme inhibitors or receptor modulators.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-phenyl-1H-imidazol-2-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The imidazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing biological pathways and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
1H-imidazol-2-ylboronic acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: Contains an additional benzene ring, increasing its molecular weight and potentially enhancing its binding affinity for certain targets.
Uniqueness
(1-phenyl-1H-imidazol-2-yl)boronic acid is unique due to the combination of the boronic acid and imidazole functionalities, which provide a versatile platform for chemical modifications and applications. The presence of the phenyl group further enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H9BN2O2 |
|---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(1-phenylimidazol-2-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7,13-14H |
InChI Key |
LNMAZYYEYKYBQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CN1C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















